molecular formula C7H4BrN3O B8338115 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B8338115
M. Wt: 226.03 g/mol
InChI Key: LGHVAGHSOUECML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that contains both bromine and hydroxyl functional groups. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 1-hydroxy-3,5-diazaisoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated or de-hydroxylated isoquinolines.

Scientific Research Applications

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-hydroxyisoquinoline: Similar in structure but lacks the diaza group.

    1-Hydroxy-3,5-diazaisoquinoline: Similar but without the bromine atom.

Uniqueness

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is unique due to the presence of both bromine and hydroxyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12)

InChI Key

LGHVAGHSOUECML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN=C2)Br

Origin of Product

United States

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